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molecular formula C9H9BrO3 B184923 3-(4-Bromophenoxy)propanoic acid CAS No. 93670-18-9

3-(4-Bromophenoxy)propanoic acid

Cat. No. B184923
M. Wt: 245.07 g/mol
InChI Key: IGFOICGMVYKSCD-UHFFFAOYSA-N
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Patent
US08921359B2

Procedure details

To a solution of aqueous NaOH (0.5 M, 0.2 mol) was slowly added 4-bromophenol (34.4 g, 0.2 mol) at room temperature. After heating to boiling, 3-bromopropanoic acid (30.60 g 0.2 mol) in aqueous NaOH (0.5M, 0.2 mol) was added dropwise to the mixture above. The resulting mixture was then refluxed for 2 h. The mixture was cooled to 0° C. and the pH of the mixture was adjusted to 6-7 with 0.5 N HCl. The resulting mixture was filtered to give a solid cake, which was washed with water and n-pentane and dried to give 3-(4-bromophenoxy)propanoic acid (30 g, 60%). 1H-NMR (CDCl3): 2.72 (m, 2H), 4.90 (s, 1H), 5.01 (d, 1H), 5.50 (s, 1H), 6.73 (m, 1H), 7.21-7.43 (m, 6H), 7.61 (m, 1H).
Name
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
30.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.Br[CH2:12][CH2:13][C:14]([OH:16])=[O:15].Cl>>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
34.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Three
Name
Quantity
30.6 g
Type
reactant
Smiles
BrCCC(=O)O
Name
Quantity
0.2 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
was added dropwise to the mixture above
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give a solid cake, which
WASH
Type
WASH
Details
was washed with water and n-pentane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(OCCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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